molecular formula C18H19N3O4S B11062968 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11062968
M. Wt: 373.4 g/mol
InChI Key: UOKVFKIMHMJQEK-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with a unique structure that combines elements of benzimidazole and benzoxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole core, followed by the introduction of the benzoxazine moiety and the sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-1,3,6-trimethylbenzimidazol-2-one

InChI

InChI=1S/C18H19N3O4S/c1-12-10-14-15(20(3)18(22)19(14)2)11-17(12)26(23,24)21-8-9-25-16-7-5-4-6-13(16)21/h4-7,10-11H,8-9H2,1-3H3

InChI Key

UOKVFKIMHMJQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CCOC4=CC=CC=C43)N(C(=O)N2C)C

Origin of Product

United States

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